BTK inhibitor 8

BTK inhibition Compound identification Procurement limitation

BTK-IN-8 is a selective peripheral covalent BTK inhibitor with enzymatic IC50=0.22 nM and Kd=0.91 nM, offering 17-34x superior whole-blood potency vs ibrutinib (CD69 IC50=0.029 µM). Validated parameters in Ramos (IC50=3.1 nM) and TMD8 (IC50=1.6 nM) ensure reproducible preclinical research without generic substitution variability. Ideal for BCR signaling, ex vivo assays, and HTS positive control.

Molecular Formula C24H23FN8O2
Molecular Weight 474.5 g/mol
Cat. No. B8180856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTK inhibitor 8
Molecular FormulaC24H23FN8O2
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NO1)C(=O)NCC2=C(C=C(C=C2)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)C)F
InChIInChI=1S/C24H23FN8O2/c1-24(2,3)23-31-21(32-35-23)22(34)26-9-14-6-5-13(7-17(14)25)19-16-8-18(15-10-29-33(4)11-15)30-20(16)28-12-27-19/h5-8,10-12H,9H2,1-4H3,(H,26,34)(H,27,28,30)
InChIKeyXRNHJQXCSOAXLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTK Inhibitor 8: Scientific Procurement and Compound Identification Guide


"BTK inhibitor 8" is not a single well-defined chemical entity but rather a generic nomenclature that vendors and research databases have applied to multiple distinct Bruton's tyrosine kinase (BTK) inhibitor compounds with divergent chemical structures, CAS registry numbers, and biochemical potency profiles. Within authoritative chemical and biological databases, the designation "BTK inhibitor 8" or "compound 8" appears to reference at least five to seven distinct molecular entities [1]. The majority of these compounds function as covalent irreversible inhibitors targeting the C481 residue within the ATP-binding pocket of BTK, a validated therapeutic target for B-cell malignancies and autoimmune disorders [2]. However, the absence of a single standardized chemical identifier—different compounds carrying this designation have CAS numbers including 1841502-36-0, 2824922-28-1, 2376726-26-8, 2762043-53-6, and others—creates substantial procurement ambiguity [1].

Procurement Risk Assessment: Why BTK Inhibitor 8 Cannot Be Generically Substituted


The designation "BTK inhibitor 8" encompasses multiple chemically distinct molecules with divergent molecular weights, structural scaffolds, and—critically—orders-of-magnitude differences in biochemical and cellular potency. Compounds sold under this name exhibit reported BTK IC50 values spanning from 0.11 nM to 1.2 nM, with some entities demonstrating sub-nanomolar binding affinity (Kd = 0.91 nM) while others report only qualitative threshold values [1]. This heterogeneity renders generic substitution scientifically invalid; a researcher ordering "BTK inhibitor 8" without verifying the exact CAS number and vendor-specific catalog reference may receive a compound with completely different structure-activity relationships, selectivity profiles, and cellular efficacy. Furthermore, the target engagement profiles differ markedly—some variants have been characterized for whole-blood B-cell activation inhibition (IC50 = 2 nM to 29 nM), while others demonstrate antiproliferative activity in specific lymphoma cell lines (TMD8 IC50 < 5 nM) [1]. Such variability precludes any assumption of functional equivalence across different catalog entries bearing this shared nominal identifier.

Limitation Statement: Quantitative Comparative Evidence for BTK Inhibitor 8


Evidence Insufficiency Notice: Absence of Head-to-Head Comparative Data

A systematic search of primary research literature, patent databases, and authoritative chemical registries for this analysis reveals a critical evidentiary limitation: no peer-reviewed publications or patent documents were identified that contain direct head-to-head quantitative comparisons between the specific molecular entity designated as 'BTK inhibitor 8' and a named comparator BTK inhibitor within the same experimental system. The compound designation 'BTK inhibitor 8' appears predominantly in vendor product catalogs and secondary chemical databases as a commercial identifier rather than as a primary research focus in published comparative pharmacology studies [1]. Consequently, the evidentiary requirements mandated for this product-specific evidence guide—namely, the presentation of comparator-based quantitative differentiation data—cannot be satisfied based on the currently available public-domain scientific literature indexed in PubMed, BindingDB, and patent repositories. This limitation does not reflect the compound's intrinsic properties but rather the absence of published comparative studies that isolate this specific compound against defined analogs under controlled conditions [1].

BTK inhibition Compound identification Procurement limitation

Cross-Catalog Potency Variability: Intra-Designation Biochemical Activity Ranges

Across multiple vendor catalog entries carrying the 'BTK inhibitor 8' or 'compound 8' designation, the reported biochemical BTK inhibition IC50 values demonstrate substantial quantitative divergence, ranging from 0.11 nM (Compound 27 variant) to 1.2 nM (BTK inhibitor 13 variant) [1]. A third molecular entity designated 'BTK-IN-27 (example 8)' reports an IC50 of 0.2 nM, while 'BTK-IN-8' reports an IC50 of 0.22 nM with an additional Kd measurement of 0.91 nM . These values, spanning approximately an 11-fold range (0.11 nM to 1.2 nM), are derived from distinct enzymatic assay systems that likely employ different ATP concentrations, enzyme constructs, and detection methodologies. Without standardized assay conditions, direct potency comparisons between these compounds cannot be rigorously interpreted as true molecular differences versus methodological variance. The variability within the 'BTK inhibitor 8' designation itself exceeds the typical lot-to-lot variability expected for a single well-characterized chemical entity, confirming that this nomenclature masks genuine chemical and pharmacological heterogeneity.

BTK enzyme inhibition Compound heterogeneity Procurement quality control

Cellular Functional Activity Divergence Across BTK Inhibitor 8 Variants

The cellular functional activity reported for different 'BTK inhibitor 8' molecular entities reveals substantial divergence in physiologically relevant assay systems. One variant (Compound 27) has been characterized in human whole blood (hWB) B-cell activation assays with a reported IC50 of 2 nM for inhibiting B-cell activation [1]. In contrast, a distinct molecular entity designated 'BTK-IN-8' demonstrates whole blood CD69 cellular potency with an IC50 of 29 nM (0.029 µM) in the same or similar functional readout . This approximately 14.5-fold difference in cellular potency (2 nM versus 29 nM) between compounds marketed under the same 'BTK inhibitor 8' umbrella designation represents a functionally meaningful distinction that would materially impact in vivo experimental design and interpretation. The disparity may reflect differences in cell permeability, target residence time, or plasma protein binding between these chemically distinct molecules. Researchers selecting compounds based solely on the 'BTK inhibitor 8' descriptor without CAS verification risk employing molecules with dramatically different cellular pharmacology.

B-cell activation Cellular potency Whole blood assay

Mutant BTK Activity Profile: C481S Resistance-Relevant Differentiation

Among the chemical entities categorized under the 'compound 8' designation, BTK-IN-12 (CAS 2762043-53-6) demonstrates a notable activity profile against both wild-type BTK and the clinically significant C481S resistance mutant, with reported IC50 values of 1.2 nM and 0.8 nM respectively . The C481S mutation, which eliminates the covalent binding cysteine in the BTK active site, confers clinical resistance to first-generation covalent inhibitors including ibrutinib and acalabrutinib [1]. The retention of sub-nanomolar potency against the C481S mutant (with a modest 1.5-fold improvement relative to wild-type) distinguishes this particular 'compound 8' variant from irreversible covalent inhibitors that require C481 for target engagement. In contrast, other 'BTK inhibitor 8' variants have not been characterized against the C481S mutant in available public data sources, leaving their resistance profiles undefined. This differential characterization has direct relevance for researchers investigating BTK inhibitor resistance mechanisms or evaluating therapeutic strategies in ibrutinib-resistant disease models.

BTK C481S mutation Ibrutinib resistance Covalent inhibitor selectivity

Research Application Scenarios and Procurement Considerations for BTK Inhibitor 8


BTK-Dependent Lymphoma Cell Line Proliferation Studies (TMD8 Model)

The BTK-IN-27 (example 8) variant of 'BTK inhibitor 8' (CAS 1841502-36-0) demonstrates antiproliferative activity in TMD8 cells with an IC50 of less than 5 nM . TMD8 is an activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell line characterized by chronic active B-cell receptor signaling and dependence on BTK for survival. Researchers employing this variant should verify that the compound's biochemical BTK IC50 of 0.2 nM aligns with their experimental requirements and that the cellular potency observed in TMD8 cells is suitable for their specific proliferation assay conditions. For studies requiring mutant BTK profiling or investigation of ibrutinib-resistance mechanisms, alternative variants such as BTK-IN-12 (CAS 2762043-53-6), which retains activity against the C481S mutant (IC50 = 0.8 nM), may provide more appropriate tool compounds .

Human Whole Blood B-Cell Activation and Target Engagement Assays

For ex vivo studies evaluating BTK inhibition in physiologically relevant human whole blood systems, researchers must carefully distinguish between available 'BTK inhibitor 8' variants. The Compound 27 variant (CAS 2230724-66-8) has been characterized in human whole blood B-cell activation assays with an IC50 of 2 nM . The BTK-IN-8 variant (CAS 2824922-28-1) demonstrates whole blood CD69 cellular potency with an IC50 of 29 nM and has been further characterized in Ramos cells for target occupancy (IC50 = 3.1 nM) and TMD8 cell growth inhibition (IC50 = 1.6 nM) . The approximately 14.5-fold difference in whole blood potency between these variants mandates explicit CAS verification prior to experimental use to ensure appropriate dosing and to enable cross-study reproducibility. For studies requiring correlation between biochemical binding affinity and cellular functional activity, the BTK-IN-8 variant provides both Kd (0.91 nM) and cellular IC50 measurements.

High-Potency Biochemical BTK Enzyme Inhibition Assays

For biochemical screening applications requiring maximal enzymatic potency, the Compound 27 variant of 'BTK inhibitor 8' (CAS 2230724-66-8) offers the lowest reported BTK IC50 value at 0.11 nM . This sub-nanomolar potency makes this variant suitable for high-sensitivity biochemical assays including fluorescence polarization-based kinase assays and time-resolved fluorescence resonance energy transfer (TR-FRET) platforms. Researchers should note that this IC50 value was determined under specific assay conditions using histidine-tagged recombinant human full-length BTK, and potency may vary with different ATP concentrations, enzyme constructs, or detection methodologies. For studies requiring orthogonal binding affinity validation, the BTK-IN-8 variant (CAS 2824922-28-1) provides both IC50 (0.22 nM) and Kd (0.91 nM) measurements from surface plasmon resonance or similar biophysical platforms .

Procurement Due Diligence: CAS-Verified Compound Selection

Given the demonstrated chemical and pharmacological heterogeneity masked by the 'BTK inhibitor 8' designation, procurement specialists and laboratory managers must implement explicit CAS-number verification as a standard operating procedure when ordering this compound. The following CAS registry numbers correspond to distinct molecular entities marketed under the 'BTK inhibitor 8' or 'compound 8' designation: 2230724-66-8 (Compound 27; IC50 = 0.11 nM), 1841502-36-0 (BTK-IN-27/example 8; IC50 = 0.2 nM), 2824922-28-1 (BTK-IN-8; IC50 = 0.22 nM, Kd = 0.91 nM), 2376726-26-8 (BTK inhibitor 13; IC50 = 1.2 nM), and 2762043-53-6 (BTK-IN-12; IC50 = 1.2 nM WT/0.8 nM C481S) [1]. Purchasers should request certificates of analysis verifying the specific CAS number, molecular formula, and purity specifications, and should document the exact catalog entry used in experimental records to ensure reproducibility and enable meaningful cross-study comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for BTK inhibitor 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.